(2-Chloro-4-phenylpyridin-3-yl)boronic acid is a boronic acid derivative with a pyridine core. It serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction []. This reaction facilitates the formation of new carbon-carbon bonds, enabling the synthesis of diverse biaryl compounds, many of which are explored for their potential biological activities [].
(2-Chloro-4-phenylpyridin-3-yl)boronic acid is an organic compound notable for its versatile applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Its molecular formula is , and it is classified as a boronic acid, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group. This compound plays a significant role in various chemical reactions, especially in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura reaction.
The synthesis of (2-Chloro-4-phenylpyridin-3-yl)boronic acid can be achieved through several methods:
The typical procedure involves:
The molecular structure of (2-Chloro-4-phenylpyridin-3-yl)boronic acid can be represented using various chemical notations:
OB(O)C1=C(C=CN=C1Cl)C1=CC=CC=C1
InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7,15-16H
The molecular weight of this compound is approximately .
(2-Chloro-4-phenylpyridin-3-yl)boronic acid participates in various chemical reactions:
The reactions typically require specific conditions such as temperature control, choice of solvent (e.g., ethanol), and appropriate catalysts (e.g., palladium complexes) .
The primary mechanism of action for (2-Chloro-4-phenylpyridin-3-yl)boronic acid revolves around its role in palladium-catalyzed cross-coupling reactions:
The efficiency and selectivity of this mechanism are influenced by various factors including temperature, solvent choice, and the presence of ligands that stabilize the palladium catalyst .
(2-Chloro-4-phenylpyridin-3-yl)boronic acid is typically encountered as a white solid with moderate solubility in polar solvents like ethanol and water.
Key chemical properties include:
The compound's melting point and boiling point data are essential for practical applications but are not universally reported in available literature.
(2-Chloro-4-phenylpyridin-3-yl)boronic acid has several scientific uses:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3